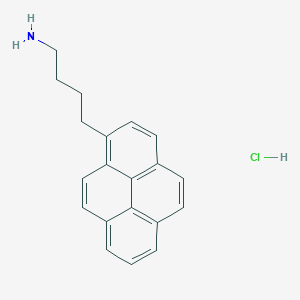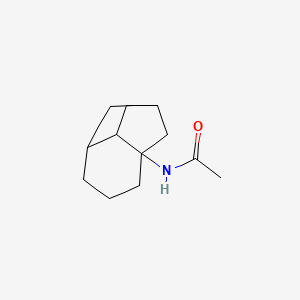
Acetic acid;1-phenylselanyloctan-2-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid;1-phenylselanyloctan-2-ol is an organic compound that combines the properties of acetic acid and a phenylselanyl group attached to an octanol backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;1-phenylselanyloctan-2-ol typically involves the reaction of 1-phenylselanyloctan-2-ol with acetic acid under specific conditions. One common method is the esterification reaction, where acetic acid reacts with the hydroxyl group of 1-phenylselanyloctan-2-ol in the presence of an acid catalyst such as sulfuric acid . This reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the desired compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid;1-phenylselanyloctan-2-ol can undergo various chemical reactions, including:
Oxidation: The phenylselanyl group can be oxidized to form selenoxide derivatives.
Reduction: Reduction reactions can convert the selenoxide back to the phenylselanyl group.
Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, leading to the formation of different esters or ethers.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenylselanyl group can yield selenoxides, while substitution reactions can produce various esters or ethers .
Aplicaciones Científicas De Investigación
Acetic acid;1-phenylselanyloctan-2-ol has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of selenoxide intermediates.
Biology: The compound’s unique structure allows it to be used in studies involving selenium-containing compounds and their biological activities.
Medicine: Research into the potential therapeutic effects of selenium-containing compounds includes investigations into their antioxidant and anticancer properties.
Industry: The compound can be used in the development of new materials and catalysts due to its unique reactivity and stability
Mecanismo De Acción
The mechanism of action of acetic acid;1-phenylselanyloctan-2-ol involves its interaction with molecular targets through its functional groups. The phenylselanyl group can participate in redox reactions, influencing cellular oxidative stress pathways. Additionally, the compound can interact with enzymes and proteins, modulating their activity and potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
1-Phenylselanyl-2-propanol: Similar in structure but with a shorter carbon chain.
Phenylselanyl acetic acid: Contains a phenylselanyl group attached to acetic acid directly.
Octanol: Lacks the phenylselanyl group but shares the octanol backbone.
Uniqueness
The presence of selenium in the phenylselanyl group also adds to its uniqueness, as selenium-containing compounds are known for their biological activities and potential therapeutic benefits .
Propiedades
Número CAS |
67007-28-7 |
|---|---|
Fórmula molecular |
C16H26O3Se |
Peso molecular |
345.3 g/mol |
Nombre IUPAC |
acetic acid;1-phenylselanyloctan-2-ol |
InChI |
InChI=1S/C14H22OSe.C2H4O2/c1-2-3-4-6-9-13(15)12-16-14-10-7-5-8-11-14;1-2(3)4/h5,7-8,10-11,13,15H,2-4,6,9,12H2,1H3;1H3,(H,3,4) |
Clave InChI |
LJOYBRNFIXWRHX-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCC(C[Se]C1=CC=CC=C1)O.CC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Silane, tris[(trimethylsilyl)phenyl]-](/img/structure/B14470084.png)

![Bis(difluoromethyl)[bis(trifluoromethyl)]germane](/img/structure/B14470100.png)

![N-Cyano-N'-{2-[(2,3-dioxobutyl)sulfanyl]ethyl}-N''-methylguanidine](/img/structure/B14470120.png)
![1,5-Di-tert-butyl-3-methyl-2-[(oxo-lambda~4~-sulfanylidene)amino]benzene](/img/structure/B14470133.png)
![{[(2-Methyl-1-oxo-1-phenylpropan-2-yl)sulfanyl]methyl}carbamyl chloride](/img/structure/B14470141.png)






